molecular formula C21H20OP+ B12649754 1-(Triphenylphosphoranyl)-1-propen-2-ol CAS No. 6290-58-0

1-(Triphenylphosphoranyl)-1-propen-2-ol

Cat. No.: B12649754
CAS No.: 6290-58-0
M. Wt: 319.4 g/mol
InChI Key: KAANTNXREIRLCT-ZCXUNETKSA-O
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Description

1-(Triphenylphosphoranyl)-1-propen-2-ol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a propen-2-ol moiety This compound is of significant interest in organic chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triphenylphosphoranyl)-1-propen-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate alkene under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as dichloromethane or toluene. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Triphenylphosphoranyl)-1-propen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions may yield phosphine derivatives with altered oxidation states.

    Substitution: The triphenylphosphoranyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.

Scientific Research Applications

1-(Triphenylphosphoranyl)-1-propen-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways involving phosphorus-containing molecules.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Triphenylphosphoranyl)-1-propen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylphosphoranyl group can act as a nucleophile or electrophile, depending on the reaction context. This versatility allows the compound to participate in a wide range of chemical transformations, influencing various molecular pathways.

Comparison with Similar Compounds

    Triphenylphosphine: Shares the triphenylphosphoranyl group but lacks the propen-2-ol moiety.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

    1-(Diphenylphosphoranyl)-1-propen-2-ol: A structurally similar compound with two phenyl groups instead of three.

Uniqueness: 1-(Triphenylphosphoranyl)-1-propen-2-ol is unique due to the combination of the triphenylphosphoranyl group and the propen-2-ol moiety. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

6290-58-0

Molecular Formula

C21H20OP+

Molecular Weight

319.4 g/mol

IUPAC Name

[(Z)-2-hydroxyprop-1-enyl]-triphenylphosphanium

InChI

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3/p+1/b18-17-

InChI Key

KAANTNXREIRLCT-ZCXUNETKSA-O

Isomeric SMILES

C/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/O

Canonical SMILES

CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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